Introduction: The Strategic Value of a Bifunctional Building Block
Introduction: The Strategic Value of a Bifunctional Building Block
An In-Depth Technical Guide to (E)-Ethyl 3-(3-aminophenyl)acrylate: Synthesis, Characterization, and Application in Kinase Inhibitor Scaffolds
For Researchers, Scientists, and Drug Development Professionals
(E)-Ethyl 3-(3-aminophenyl)acrylate is a bifunctional organic molecule of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a nucleophilic aromatic amine and an electrophilic α,β-unsaturated ester (an acrylate moiety), makes it a versatile synthon for the construction of complex heterocyclic systems. The meta-substitution pattern of the phenyl ring provides a specific steric and electronic profile that is instrumental in directing subsequent chemical transformations.
This guide provides a comprehensive overview of the core properties, synthesis, and characterization of (E)-Ethyl 3-(3-aminophenyl)acrylate. As a senior application scientist, the focus extends beyond mere data presentation to elucidate the underlying chemical principles and strategic considerations that make this molecule a valuable intermediate, particularly in the synthesis of pyrimidine-based scaffolds common to many kinase inhibitors.
Core Compound Identification and Properties
The unambiguous identification of a chemical entity is paramount for reproducible scientific work. (E)-Ethyl 3-(3-aminophenyl)acrylate is correctly identified by the following CAS number and properties.
| Property | Value | Source(s) |
| CAS Number | 125872-97-1 | [1] |
| Molecular Formula | C₁₁H₁₃NO₂ | [1] |
| Molecular Weight | 191.23 g/mol | [1] |
| Appearance | Light brown to brown solid | Commercial Suppliers |
| Melting Point | ~48 °C | Vendor Data |
| Storage | 2-8°C, protect from light, under inert atmosphere | [1] |
| IUPAC Name | ethyl (2E)-3-(3-aminophenyl)prop-2-enoate | N/A |
Synthesis Protocol: Chemoselective Nitro Group Reduction
The most common and strategically sound method for preparing (E)-Ethyl 3-(3-aminophenyl)acrylate is through the reduction of its nitro precursor, (E)-ethyl 3-(3-nitrophenyl)acrylate. The primary challenge in this transformation is the chemoselective reduction of the aromatic nitro group without affecting the acrylate's carbon-carbon double bond or the ester functionality, which are susceptible to reduction under harsh conditions (e.g., high-pressure catalytic hydrogenation with Pd/C).
The following protocol is adapted from a field-proven method for the selective reduction of aromatic nitro compounds using indium metal in the presence of a proton source, a method known for its high chemoselectivity and mild reaction conditions.
Experimental Protocol: Synthesis of (E)-Ethyl 3-(3-aminophenyl)acrylate
Reaction Scheme:
Figure 1. Synthesis of the target compound via selective nitro reduction.
Materials:
-
(E)-ethyl 3-(3-nitrophenyl)acrylate (1.0 eq)
-
Indium powder (4.0 eq)
-
Ammonium chloride (NH₄Cl) (10.0 eq)
-
Ethanol (EtOH)
-
Deionized Water
-
Dichloromethane (DCM)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, suspend (E)-ethyl 3-(3-nitrophenyl)acrylate (1.0 eq) in ethanol (approx. 10 mL per gram of starting material).
-
Reagent Addition: Add a solution of ammonium chloride (10.0 eq) dissolved in deionized water (approx. 5 mL per gram of NH₄Cl). To this biphasic mixture, add indium powder (4.0 eq).
-
Reaction: Heat the resulting mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. Dilute with a significant volume of water and filter the mixture under vacuum to remove the insoluble indium salts.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with dichloromethane (3 x volumes).
-
Washing: Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure (E)-Ethyl 3-(3-aminophenyl)acrylate.[2]
Causality Behind Experimental Choices:
-
Indium/NH₄Cl System: This system is chosen for its remarkable chemoselectivity. The reduction potential is sufficient to reduce the aromatic nitro group but is mild enough to not affect the α,β-unsaturated ester system. NH₄Cl acts as a proton donor and aids in the reaction mechanism.
-
Biphasic Solvent System (EtOH/H₂O): This ensures that both the organic substrate and the inorganic salt (NH₄Cl) are sufficiently solubilized for the reaction to proceed efficiently at the metal surface.
Spectroscopic Characterization
Expected ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.55 | d, J ≈ 16.0 Hz | 1H | Ar-CH =CH | The vinylic proton α to the aromatic ring is deshielded by the ring and the adjacent double bond. The large coupling constant is characteristic of the trans (E) configuration. |
| ~7.15 | t, J ≈ 7.8 Hz | 1H | Ar-H (C5) | Triplet splitting from coupling to two adjacent aromatic protons. |
| ~6.80 | m | 2H | Ar-H (C4, C6) | Complex multiplet for the protons ortho to the amino group. |
| ~6.65 | m | 1H | Ar-H (C2) | Multiplet for the proton between the two substituents. |
| ~6.30 | d, J ≈ 16.0 Hz | 1H | Ar-CH=CH | The vinylic proton β to the aromatic ring is coupled to the other vinylic proton, showing the same large J value. |
| 4.25 | q, J ≈ 7.1 Hz | 2H | -O-CH₂ -CH₃ | Quartet splitting from coupling to the adjacent methyl group. |
| 3.70 | br s | 2H | -NH₂ | Broad singlet due to the amine protons; chemical shift can vary. |
| 1.33 | t, J ≈ 7.1 Hz | 3H | -O-CH₂-CH₃ | Triplet splitting from coupling to the adjacent methylene group. |
Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~167.0 | C =O | Typical chemical shift for an α,β-unsaturated ester carbonyl carbon. |
| ~147.0 | Ar-C -NH₂ | Aromatic carbon attached to the electron-donating amino group, shifted downfield. |
| ~144.0 | Ar-CH =CH | Vinylic carbon further from the carbonyl group. |
| ~135.0 | Ar-C -CH= | Quaternary aromatic carbon attached to the acrylate group. |
| ~129.5 | Ar-C H (C5) | Aromatic methine carbon. |
| ~119.0 | Ar-CH=CH | Vinylic carbon α to the carbonyl, shifted upfield due to conjugation. |
| ~118.0 | Ar-C H (C6) | Aromatic methine carbon ortho to the amino group. |
| ~115.0 | Ar-C H (C4) | Aromatic methine carbon ortho to the amino group. |
| ~114.0 | Ar-C H (C2) | Aromatic methine carbon meta to the amino group. |
| ~60.5 | -O-CH₂ - | Methylene carbon of the ethyl ester. |
| ~14.3 | -CH₃ | Methyl carbon of the ethyl ester. |
Application in Drug Development: Synthesis of Kinase Inhibitor Scaffolds
The true value of (E)-Ethyl 3-(3-aminophenyl)acrylate is realized in its role as a versatile intermediate. Its bifunctional nature is perfectly suited for the construction of heterocyclic scaffolds that form the core of many targeted therapeutics. A prime example is its use in the synthesis of 2-aminopyrimidine derivatives, a privileged structure in the design of kinase inhibitors.
Kinase inhibitors are a major class of anticancer drugs that function by blocking the action of protein kinases, enzymes that are often overactive in cancer cells. Many successful kinase inhibitors, such as Imatinib, incorporate a substituted aminopyrimidine core to anchor the drug within the ATP-binding pocket of the target kinase.
The reaction of (E)-Ethyl 3-(3-aminophenyl)acrylate with guanidine is a classic cyclocondensation reaction that efficiently builds this critical pyrimidine ring system.
Workflow: From Intermediate to Pyrimidine Core
Figure 2. Workflow from the aminocinnamate intermediate to a kinase inhibitor scaffold.
Protocol: Synthesis of 2-Amino-4-hydroxy-6-(3-aminostyryl)pyrimidine
This protocol describes the cyclocondensation reaction to form the pyrimidine ring.
Materials:
-
(E)-Ethyl 3-(3-aminophenyl)acrylate (1.0 eq)
-
Guanidine hydrochloride (1.1 eq)
-
Sodium ethoxide (NaOEt) (2.1 eq)
-
Anhydrous Ethanol (EtOH)
-
Glacial Acetic Acid
Procedure:
-
Guanidine Free Base Preparation: In a flask, prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol. Add guanidine hydrochloride (1.1 eq) and stir. The sodium chloride precipitate can be filtered off to yield a solution of free guanidine base.
-
Condensation: To a separate solution of sodium ethoxide (1.0 eq) in ethanol, add (E)-Ethyl 3-(3-aminophenyl)acrylate (1.0 eq). Add the previously prepared guanidine solution to this mixture.
-
Reaction: Heat the combined solution under reflux for several hours, monitoring by TLC.
-
Isolation: Evaporate the mixture to dryness. Dissolve the resulting solid in boiling water and acidify with glacial acetic acid.
-
Purification: Upon cooling, the desired pyrimidine product will precipitate and can be collected by filtration.[3][4]
Mechanistic Insight: The reaction proceeds via a nucleophilic attack of the guanidine on the ester carbonyl, followed by an intramolecular Michael addition of another guanidine nitrogen onto the β-carbon of the acrylate system. Subsequent elimination of ethanol and tautomerization yields the stable aromatic pyrimidine ring. The aminophenyl substituent is now positioned for further modification, allowing for the elaboration of the molecule into a potent and selective kinase inhibitor.
Safety and Handling
(E)-Ethyl 3-(3-aminophenyl)acrylate should be handled by trained professionals in a well-ventilated laboratory fume hood.
-
Hazard Statements: Harmful if swallowed.
-
Precautionary Statements:
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is required.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place (2-8°C) under an inert atmosphere to prevent degradation.
Conclusion
(E)-Ethyl 3-(3-aminophenyl)acrylate serves as a powerful and versatile intermediate in modern drug discovery. Its value lies not just in its constituent functional groups, but in the strategic manner in which they can be manipulated to build complex, biologically relevant scaffolds. The ability to selectively prepare this compound and then utilize it in robust cyclocondensation reactions to form the pyrimidine core of kinase inhibitors underscores its importance. This guide provides the foundational knowledge—from synthesis to application—necessary for researchers to effectively leverage this key building block in their drug development programs.
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